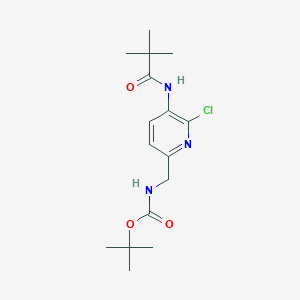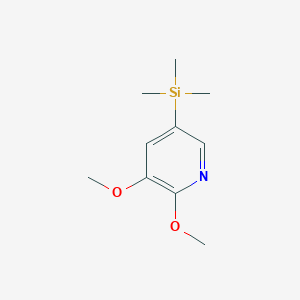
2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether
Overview
Description
Preparation Methods
The synthesis of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether typically involves the reaction of 2-methoxy-5-nitrophenol with 3-piperidinylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, chromium trioxide, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether is primarily used in proteomics research. It serves as a reagent for the modification of proteins and peptides, allowing researchers to study protein-protein interactions, protein folding, and other biochemical processes. Additionally, it can be used in the development of new analytical techniques for the detection and quantification of proteins in complex biological samples .
In the field of medicinal chemistry, this compound may be used as a starting material for the synthesis of novel bioactive molecules with potential therapeutic applications. Its unique structure allows for the exploration of new chemical space and the development of compounds with improved pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether is not well-documented, as it is primarily used as a research reagent rather than a therapeutic agent. its effects are likely related to its ability to modify proteins and peptides through covalent bonding. This modification can alter the structure and function of the target proteins, providing insights into their biological roles and interactions .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether include other nitrophenyl ethers and piperidinylmethyl ethers. For example:
2-Methoxy-5-nitrophenyl 4-piperidinylmethyl ether: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
2-Methoxy-4-nitrophenyl 3-piperidinylmethyl ether: This compound has the nitro group in a different position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules .
Properties
IUPAC Name |
3-[(2-methoxy-5-nitrophenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-12-5-4-11(15(16)17)7-13(12)19-9-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXCRCVBCOTBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1389949.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide](/img/structure/B1389950.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide](/img/structure/B1389952.png)
![3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389953.png)
![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1389956.png)
![3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1389957.png)

![3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide](/img/structure/B1389959.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389960.png)
![3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide](/img/structure/B1389962.png)
![N-Benzyl-4-[(2-bromoacetyl)amino]benzamide](/img/structure/B1389964.png)
![2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide](/img/structure/B1389965.png)


